[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
1,1’-[(1-Methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(6-methyl-1,2,3,4-tetrahydroquinoline) is a complex organic compound featuring a pyrazole ring and tetrahydroquinoline units
Preparation Methods
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(6-methyl-1,2,3,4-tetrahydroquinoline) involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Coupling with Tetrahydroquinoline: The pyrazole derivative is then coupled with 6-methyl-1,2,3,4-tetrahydroquinoline using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
1,1’-[(1-Methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(6-methyl-1,2,3,4-tetrahydroquinoline) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in dimethyl sulfoxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, such as N-arylation, can be carried out using aryl halides and copper powder.
Major products formed from these reactions include oxidized pyrazole derivatives, reduced tetrahydroquinoline derivatives, and substituted pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(6-methyl-1,2,3,4-tetrahydroquinoline) exerts its effects involves interactions with specific molecular targets. For example, pyrazole derivatives are known to inhibit enzymes like succinate dehydrogenase, affecting mitochondrial respiration . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 3,5-Di-tert-butyl-4-methyl-1H-pyrazole
- 1,3,5-Trimethylpyrazole
- 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
Compared to these compounds, 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(6-methyl-1,2,3,4-tetrahydroquinoline) is unique due to its combination of a pyrazole ring with tetrahydroquinoline units, offering distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-17-8-10-22-19(14-17)6-4-12-29(22)25(31)21-16-24(28(3)27-21)26(32)30-13-5-7-20-15-18(2)9-11-23(20)30/h8-11,14-16H,4-7,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYOQRGYODZTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NN3C)C(=O)N4CCCC5=C4C=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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